HC-030031 is a synthetic compound used in scientific research as a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. [] TRPA1 is a non-selective cation channel belonging to the Transient Receptor Potential (TRP) superfamily. [] These channels are widely expressed in the body and play crucial roles in various physiological and pathological processes, including sensory transduction, nociception, inflammation, and respiratory function. [] HC-030031's selectivity for TRPA1 makes it a valuable tool for investigating the role of this channel in different biological systems.
HC-030031 is classified as a small molecule drug with pharmacological activity primarily targeting the TRPA1 receptor. TRPA1 is known to play a significant role in the sensation of pain and inflammation, making HC-030031 a candidate for pain relief therapies.
The synthesis of HC-030031 involves several key steps that typically include:
Specific technical parameters, such as reaction time and temperature, are crucial for achieving the desired product yield and purity.
HC-030031 has a distinct molecular structure characterized by its functional groups that confer its pharmacological properties. The molecular formula is CHNO, with a molecular weight of approximately 302.38 g/mol.
The three-dimensional conformation of HC-030031 can be analyzed using computational methods to predict its interaction with the TRPA1 receptor.
HC-030031 participates in various chemical reactions primarily related to its interaction with biological receptors:
The compound exhibits an IC value of approximately 4.9 μM against cinnamaldehyde-induced activation, indicating potent inhibitory activity.
The mechanism of action for HC-030031 involves:
Data from pharmacokinetic studies indicate that oral dosing results in significant plasma concentrations, supporting its potential use in clinical settings.
These properties are crucial for formulation development in pharmaceutical applications.
HC-030031 has several promising applications in scientific research and potential therapeutic contexts:
The inhibitory action of HC-030031 (2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-isopropylphenyl)acetamide) on human TRPA1 (hTRPA1) is governed by a specific molecular interaction within the channel's transmembrane domains. Comparative studies utilizing species-specific differences revealed that a single amino acid residue (Asn855) located in the linker region between transmembrane domains 4 and 5 (TM4-TM5) is critical for antagonist binding. In hTRPA1, Asn855 forms a hydrogen bond with HC-030031, stabilizing the closed state of the channel. This interaction was absent in non-responsive orthologs like frog TRPA1 (fTRPA1), which possesses a serine residue at the equivalent position. Molecular dynamics simulations confirmed that HC-030031 binding to hTRPA1-Asn855 induces conformational changes in the pore helix and S6 helix, obstructing ion permeation. Furthermore, the C-terminal domain synergistically enhances this inhibitory effect, though the precise interacting residues remain unidentified [1] [4] [10].
HC-030031 demonstrates concentration-dependent inhibition of TRPA1-mediated calcium influx, as established through electrophysiological and fluorescence imaging techniques:
Table 1: In Vitro Inhibition Profiles of HC-030031
Agonist | Cell System | IC₅₀ (μM) | Method | Reference |
---|---|---|---|---|
Cinnamaldehyde | hTRPA1-HEK293 | 4.9 ± 0.1 | FLIPR Ca²⁺ assay | [5][8] |
Allyl isothiocyanate (AITC) | hTRPA1-HEK293 | 7.5 ± 0.2 | FLIPR Ca²⁺ assay | [5][8] |
Carvacrol | hTRPA1-Xenopus oocytes | 22.3* | Two-electrode voltage clamp | [1] |
Approximate value derived from dose-response curves |
Electrophysiological characterization in Xenopus oocytes expressing hTRPA1 revealed that 50 μM HC-030031 completely abolished cinnamaldehyde-evoked currents. Crucially, this inhibition was reversible upon washout and independent of extracellular Ca²⁺-induced desensitization pathways. The compound exhibited no intrinsic agonist activity, as application alone failed to evoke currents. Notably, HC-030031 also effectively inhibited currents evoked by non-electrophilic agonists like carvacrol, indicating its mechanism is independent of covalent N-terminal modification commonly associated with electrophilic TRPA1 agonists [1] [5].
A critical feature of HC-030031 is its selectivity for TRPA1 over closely related TRP channels, confirmed through comprehensive pharmacological screening:
Table 2: Selectivity Profile of HC-030031 Across TRP Channels
TRP Channel | Activator Tested | Concentration of HC-030031 (μM) | % Inhibition | Assay System |
---|---|---|---|---|
TRPV1 | Capsaicin | 30 | < 10% | Ca²⁺ imaging (HEK293) |
TRPV3 | 2-APB | 30 | < 10% | Ca²⁺ imaging (HEK293) |
TRPV4 | 4α-PDD | 30 | < 10% | Ca²⁺ imaging (HEK293) |
TRPM8 | Icilin/Menthol | 30 | < 10% | Ca²⁺ imaging (HEK293) |
TRPA1 (Human) | Cinnamaldehyde | 10 | > 90% | Ca²⁺ imaging (HEK293) |
Functional assays against a panel of 48 enzymes, receptors, and transporters involved in pain signaling confirmed no significant off-target activity at concentrations ≤10 μM. Specific patch-clamp studies on TRPV1, TRPV3, TRPV4, and TRPM8 expressed in HEK293 cells showed no blockade by HC-030031 (30 μM) against their respective prototypical agonists (capsaicin, 2-APB, 4α-PDD, icilin). This high selectivity underpins its utility as a mechanistic probe for isolating TRPA1-mediated physiological effects [5] [7] [8].
HC-030031 modulates neurogenic inflammation primarily by inhibiting TRPA1-dependent neuropeptide release from sensory neurons:
Table 3: HC-030031 Effects on Neurogenic Inflammation Markers
Experimental Model | HC-030031 Dose | Key Outcome | Measured Parameter |
---|---|---|---|
DRG Neurons (in vitro) | 10 μM | >70% reduction in CGRP/SP release | ELISA of supernatant |
CFA-induced Paw Inflammation | 100 mg/kg (oral) | 50–60% reversal of mechanical hypersensitivity | Randall-Selitto test |
Spinal Nerve Ligation (SNL) | 100 mg/kg (oral) | Significant attenuation of mechanical allodynia | Von Frey filaments |
Concluding RemarksHC-030031 remains a pivotal pharmacological tool for dissecting TRPA1's role in nociception and inflammation. Its well-characterized mechanism—centered on Asn855-mediated pore stabilization—and exceptional selectivity profile provide a robust foundation for developing next-generation analgesics targeting TRPA1. Future structural optimization may focus on enhancing CNS penetration or leveraging the synergistic C-terminal interaction observed in chimeric studies [1] [4] [10].
Listed Compounds:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7